molecular formula C18H14F2N4O4 B10935803 N-[2-(difluoromethoxy)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-[2-(difluoromethoxy)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10935803
M. Wt: 388.3 g/mol
InChI Key: HXGUCHKVHMWDAJ-UHFFFAOYSA-N
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Description

N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a difluoromethoxy group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(DIFLUOROMETHOXY)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl intermediate. This intermediate is then reacted with a nitro-substituted pyrazole under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[2-(DIFLUOROMETHOXY)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to interact with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H14F2N4O4

Molecular Weight

388.3 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C18H14F2N4O4/c19-18(20)28-16-8-4-3-7-15(16)22-17(25)14-6-2-1-5-12(14)10-23-11-13(9-21-23)24(26)27/h1-9,11,18H,10H2,(H,22,25)

InChI Key

HXGUCHKVHMWDAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC(F)F

Origin of Product

United States

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